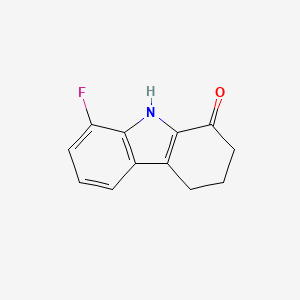

8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one

Description

Significance of the Tetrahydrocarbazole Core in Chemical and Biological Research

The tetrahydrocarbazole motif is a privileged structure in medicinal chemistry, forming the central framework of numerous naturally occurring alkaloids and synthetic compounds with a wide array of biological activities. This tricyclic system, consisting of a pyrrole (B145914) ring fused to a benzene (B151609) and a cyclohexane (B81311) ring, has been identified as a key pharmacophore in agents exhibiting antimicrobial, anticancer, antipsychotic, and anti-inflammatory properties. The rigid, planar nature of the carbazole (B46965) system, combined with the conformational flexibility of the tetrahydro- portion, allows for diverse interactions with biological targets. The versatility of the tetrahydrocarbazole scaffold makes it an attractive starting point for the design and synthesis of novel therapeutic agents.

Rationale for Fluorination in Medicinal Chemistry and Chemical Biology

The introduction of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological profiles. nih.gov Fluorine, being the most electronegative element, can profoundly influence a molecule's properties in several ways. nih.gov The replacement of a hydrogen atom with a fluorine atom can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug. nih.gov Furthermore, the strong carbon-fluorine bond can enhance the thermal and chemical stability of a compound.

From a pharmacodynamic perspective, the high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, potentially leading to stronger binding interactions with target proteins. nih.gov Fluorine's small size allows it to mimic hydrogen in some steric contexts, while its electronic effects are vastly different. This unique combination of properties makes fluorine a valuable tool for fine-tuning the activity, selectivity, and pharmacokinetic properties of bioactive molecules.

Overview of the Current Research Landscape on Substituted Tetrahydrocarbazolones

The research landscape for substituted tetrahydrocarbazolones is active and diverse, with numerous studies focusing on the synthesis and biological evaluation of novel derivatives. Synthetic efforts have explored a variety of substitution patterns on both the aromatic and the saturated rings of the tetrahydrocarbazole core. These modifications are aimed at exploring structure-activity relationships (SAR) and identifying compounds with improved potency and selectivity for various biological targets. For instance, derivatives of 2,3,4,9-tetrahydro-1H-carbazol-1-one have been investigated for their potential as anti-prion agents. nih.gov The synthesis of related fluorinated structures, such as 8-fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one, has also been reported, indicating an interest in exploring the impact of fluorine substitution on this scaffold. prepchem.com

Research Objectives for 8-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one

While specific, in-depth research exclusively focused on this compound is not extensively documented in publicly available literature, the primary research objectives for investigating this compound can be inferred from the broader context of medicinal chemistry and carbazole research. A principal objective would be to synthesize and fully characterize the compound, establishing its chemical and physical properties.

A subsequent and crucial objective would be to evaluate its biological activity across a range of relevant assays. Given the known activities of the tetrahydrocarbazole scaffold, this could include screening for anticancer, antimicrobial, or neurological activities. A key research question would be to determine how the 8-fluoro substitution influences the biological activity profile compared to the non-fluorinated parent compound and other positional isomers. Furthermore, researchers would likely aim to understand the structure-activity relationships of this and related fluorinated tetrahydrocarbazolones to guide the design of future analogs with enhanced therapeutic potential.

Structure

3D Structure

Properties

IUPAC Name |

8-fluoro-2,3,4,9-tetrahydrocarbazol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-9-5-1-3-7-8-4-2-6-10(15)12(8)14-11(7)9/h1,3,5,14H,2,4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHGNKTVFARENQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)NC3=C2C=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 8 Fluoro 2,3,4,9 Tetrahydro 1h Carbazol 1 One

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of a compound's elemental composition. By providing a highly accurate mass measurement, HRMS allows for the determination of a precise molecular formula, a fundamental piece of data in the structural elucidation of novel or synthesized chemical entities. In the characterization of 8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one, HRMS serves to verify its predicted atomic makeup.

The molecular formula for this compound is established as C₁₂H₁₀FNO. The theoretical (calculated) monoisotopic mass for this formula provides a benchmark against which experimental data would be compared. This calculated value is derived from the sum of the exact masses of the most abundant isotopes of each constituent element (¹²C, ¹H, ¹⁹F, ¹⁴N, and ¹⁶O).

The expected HRMS data for the protonated molecule [M+H]⁺ would be pivotal. The table below outlines the theoretical calculations that would be used to confirm the molecular formula of the target compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀FNO |

| Calculated m/z for [M+H]⁺ | 204.0819 |

| Calculated m/z for [M+Na]⁺ | 226.0638 |

In a typical research setting, the experimentally observed m/z value from an HRMS analysis would be compared to the calculated value. A mass accuracy measurement, usually expressed in parts per million (ppm), would be determined. A low ppm error provides a high degree of confidence in the assigned molecular formula, thus confirming the successful synthesis or identification of this compound.

Computational and Theoretical Investigations of 8 Fluoro 2,3,4,9 Tetrahydro 1h Carbazol 1 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methodologies such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) analysis provide deep insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one, DFT calculations would typically be employed to determine its most stable three-dimensional arrangement of atoms (ground state geometry) and to calculate its total electronic energy. These calculations are crucial for understanding the molecule's intrinsic stability and for providing a foundation for further computational analysis. At present, specific DFT studies detailing the optimized geometry and energetics of this compound have not been reported.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's chemical reactivity. An FMO analysis for this compound would predict its susceptibility to electrophilic and nucleophilic attack and its potential role in chemical reactions. Such an analysis for this specific compound is not currently available in the literature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It can identify and quantify charge transfer interactions, hyperconjugative effects, and the nature of chemical bonds. An NBO analysis of this compound would elucidate the influence of the fluorine atom on the electronic structure of the carbazole (B46965) core. This specific analysis has not been published.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule such as this compound, MD simulations could reveal its different accessible conformations and the dynamics of their interconversion. This information is vital for understanding how the molecule might interact with biological targets. There are currently no published MD simulation studies for this compound.

Ligand-Target Docking and Scoring for Predicted Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jchr.org This is frequently used to predict the binding of a small molecule ligand to a protein receptor. Docking studies involving this compound would require a specific biological target and could provide insights into its potential pharmacological activity. While docking studies have been performed on other carbazole derivatives, none have been found for this specific fluorinated compound. jchr.org

Prediction of Spectroscopic Properties through Computational Methods (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can be used to predict various spectroscopic properties of molecules, which can aid in their experimental characterization. github.io For instance, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (infrared) frequencies can be achieved with a good degree of accuracy. github.ionih.gov Such predictions for this compound would be valuable for confirming its structure if it were to be synthesized. However, no such computational spectroscopic data has been published.

Biological Activity and Mechanistic Research of 8 Fluoro 2,3,4,9 Tetrahydro 1h Carbazol 1 One and Its Analogues Preclinical Focus

Investigation of Enzyme Inhibition Mechanisms

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Studies in Preclinical Models

Derivatives of the 2,3,4,9-tetrahydro-1H-carbazole scaffold have been investigated as potential inhibitors of cholinesterases, enzymes critical in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes, particularly acetylcholinesterase (AChE), is a key strategy in the symptomatic treatment of Alzheimer's disease. niscair.res.inhilarispublisher.com Research has focused on synthesizing and evaluating various substituted analogues to identify potent and selective inhibitors.

A study involving a series of 22 different 6- and 9-substituted derivatives of 2,3,4,9-tetrahydro-1H-carbazole identified several compounds with selective inhibitory activity against AChE over butyrylcholinesterase (BChE). niscair.res.inepa.gov Using the Ellman's method for in vitro evaluation, specific amino and nitro derivatives were found to be selective AChE inhibitors when compared with the standard drug, donepezil. niscair.res.inepa.gov

Furthermore, hybrid molecules combining the carbazole (B46965) structure with other pharmacophores have been developed. Tacrine-carbazole hybrids, for instance, demonstrated high inhibitory activity on AChE, with IC50 values ranging from 0.48 to 1.03 μM. nih.govresearchgate.net These hybrids also showed good selectivity for AChE over BChE. nih.govresearchgate.net Similarly, carbazole-coumarin hybrids have been synthesized and evaluated as dual-binding site AChE inhibitors. researchgate.net One such hybrid, 7-((12-(9H-carbazol-9-yl)dodecyl)oxy)-2H-chromen-2-one, exhibited an IC50 value of 6.86 μM for AChE with high selectivity over BChE. researchgate.net Molecular modeling for some of these hybrids suggests they interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.govresearchgate.net

| Compound Class | Specific Analogue | Target Enzyme | Inhibitory Potency (IC50) | Selectivity |

|---|---|---|---|---|

| Tacrine-Carbazole Hybrids | Not specified | AChE | 0.48 - 1.03 µM nih.govresearchgate.net | Good selectivity over BChE nih.govresearchgate.net |

| Carbazole-Coumarin Hybrids | 7-((12-(9H-carbazol-9-yl)dodecyl)oxy)-2H-chromen-2-one | AChE | 6.86 µM researchgate.net | High selectivity over BChE researchgate.net |

| 9H-Carbazole-Triazole Hybrids | 2-methylbenzyl derivative (6c) | AChE | 1.9 µM nih.gov | Not specified |

| Substituted 2,3,4,9-tetrahydro-1H-carbazoles | 6-Amino-2,3,4,9-tetrahydro-1H-carbazole (Compound 3) | AChE | Data not specified | Selective AChE inhibitor niscair.res.inepa.gov |

| Substituted 2,3,4,9-tetrahydro-1H-carbazoles | 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole (Compound 4) | AChE | Data not specified | Selective AChE inhibitor niscair.res.inepa.gov |

Kinase Inhibition Profiling, e.g., Bruton's Tyrosine Kinase (BTK) in Cellular Assays

The tetrahydrocarbazole scaffold has served as a foundation for the development of potent and selective inhibitors of Bruton's tyrosine kinase (BTK), a nonreceptor tyrosine kinase that is a crucial component of B cell receptor signaling. nih.gov Inhibition of BTK is a therapeutic strategy for autoimmune diseases like rheumatoid arthritis and lupus. nih.govfigshare.com

Extensive structure-activity relationship (SAR) studies have led to the discovery of a series of reversible inhibitors based on carbazole and tetrahydrocarbazole structures. nih.govacs.org A significant achievement in this area is the development of BMS-986142 (6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide). nih.govfigshare.com This compound is a highly potent and selective reversible BTK inhibitor. nih.gov A key feature of its design is the locking of two atropisomeric centers to form a single, stable atropisomer, which resulted in enhanced potency and selectivity. nih.govfigshare.com BMS-986142 demonstrated excellent in vivo properties and was advanced into clinical studies. nih.gov

Another related compound, BMS-935177, also a carbazole-based reversible BTK inhibitor, was selected for clinical development due to its excellent pharmacokinetic profile and demonstrated in vivo activity. acs.org Research has also explored the conversion of these reversible tetrahydrocarbazole-1-carboxamide inhibitors into potent, irreversible inhibitors by incorporating a suitably-placed electrophilic group. nih.gov

| Compound | Description | Key Findings |

|---|---|---|

| BMS-986142 | A reversible, conformationally constrained tetrahydrocarbazole-8-carboxamide. nih.govfigshare.com | Highly potent and selective BTK inhibitor; advanced into clinical studies. nih.gov |

| BMS-935177 | A reversible 9H-carbazole-1-carboxamide derivative. acs.org | Potent and selective BTK inhibitor with an excellent pharmacokinetic profile; selected for clinical development. acs.org |

| Tetrahydrocarbazole-1-carboxamide Series | Reversible inhibitors converted to irreversible inhibitors. nih.gov | Incorporation of an electrophilic group led to potent, irreversible inhibition. nih.gov |

Hepatitis C Virus NS5B RNA-Dependent RNA Polymerase Inhibition Studies

The 2,3,4,9-tetrahydro-1H-carbazole scaffold has been identified as a promising starting point for a novel class of non-nucleoside inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. nih.gov This enzyme is essential for the replication of the viral genome, making it a prime target for antiviral drug development. researchgate.netnih.gov

In a study focused on designing and synthesizing inhibitors with this scaffold, researchers found that specific substitutions were key to inhibitory activity. nih.gov Optimization of the aromatic region of the tetrahydrocarbazole ring indicated a preference for a 5,8-disubstitution pattern. nih.gov One of the synthesized analogues from this class of compounds demonstrated an IC50 of 550 nM against the HCV NS5B enzyme, highlighting the potential of this chemical series. nih.gov

Another review of carbazole derivatives as antiviral agents also noted their activity as HCV NS5B polymerase inhibitors. nih.gov A particular arylthiourea-carbazole derivative showed potent anti-HCV activity, especially against genotype 1b, with an EC50 value of 0.031 µM and a high selectivity index (>1612). nih.gov

| Compound Scaffold | Specific Analogue | Inhibitory Potency | Target |

|---|---|---|---|

| 1,2,3,4-tetrahydro-cyclopenta[b]indole | Analogue 36 | IC50 = 550 nM nih.gov | HCV NS5B Polymerase nih.gov |

| Arylthiourea-carbazole | Compound 24 | EC50 = 0.031 µM (Genotype 1b) nih.gov | HCV Replicon nih.gov |

Bacterial Phosphatase Inhibition (e.g., CpxA Phosphatase in Escherichia coli)

Analogues of 2,3,4,9-tetrahydro-1H-carbazole have been identified as inhibitors of CpxA, a bacterial sensory kinase with dual kinase and phosphatase activities, which is part of the CpxRA two-component signal transduction system in Escherichia coli and other Gram-negative bacteria. nih.govasm.org The CpxRA system is an envelope stress response pathway, and its activation has been shown to reduce the virulence of several pathogens. nih.govnih.gov The identified tetrahydrocarbazole compounds function by inhibiting the phosphatase activity of CpxA, leading to the accumulation of phosphorylated CpxR (CpxR-P) and thus activating the signaling pathway. asm.orgasm.org

Initial high-throughput screening identified 6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (compound 1) as a hit. asm.orgasm.org Subsequent structure-activity relationship (SAR) studies revealed that the primary amine is required for activity, while the nitro group is dispensable. nih.govasm.org It was found that the (R) stereochemistry at the primary amine is required and that the intact C-ring of the tetrahydrocarbazole scaffold is beneficial for potency. nih.gov Further optimization, including the addition of electron-withdrawing groups on the A-ring, led to more potent compounds. asm.org A difluoro derivative (compound 26) showed a nearly 30-fold improvement in potency for CpxA phosphatase inhibition compared to the original hit. nih.gov

| Compound | Description | Potency (EC50 in E. coli reporter assay) |

|---|---|---|

| Compound 1 | 6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | 24.8 µM asm.org |

| Compound 6 | Monofluoro derivative | 7.7 µM asm.org |

| Compound 26 | Enantiomerically pure difluoro derivative | 1.1 µM asm.org |

Antimicrobial Activity Studies against Specific Bacterial and Fungal Strains (in vitro)

Carbazole derivatives, including fluorinated analogues, have demonstrated notable in vitro antimicrobial activity against a range of bacterial and fungal pathogens. nih.govbohrium.com A study evaluating a series of N-substituted carbazole derivatives found that some compounds displayed antibacterial and antifungal activities that were comparable or superior to reference drugs like chloramphenicol, norfloxacin, and fluconazole. nih.gov The tested organisms included clinically relevant strains such as Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, Candida albicans, and Aspergillus fumigatus. nih.gov

Fluorine substitution on the carbazole ring has been shown to be a promising strategy for enhancing antibacterial potency. bohrium.com Certain fluorine-substituted carbazoles showed significant potential against Gram-positive bacteria, including MRSA. bohrium.com Notably, compounds with two fluorine substituents at the 2- and 4-positions of the carbazole ring exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. bohrium.com The simple compound 2,4,6-Trifluoro-9H-carbazole was found to be active against multidrug-resistant NDM-1-producing bacterial strains. bohrium.com

In the realm of antifungal research, N-alkylated 3,6-dihalogenocarbazoles have been identified as having fungicidal activity against Candida albicans and the emerging pathogen Candida glabrata. nih.gov The most potent compounds in this series were characterized by minimal fungicidal concentrations (MFC) in the range of 8.5 to 25 µM. nih.gov Some of these derivatives also showed activity against Candida biofilms. nih.gov

| Compound Class | Target Organisms | Activity/Potency |

|---|---|---|

| N-substituted carbazoles | S. aureus, MRSA, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. fumigatus nih.gov | Activity comparable or superior to reference drugs nih.gov |

| 2,4,6-Trifluoro-9H-carbazole | Multidrug-resistant NDM-1-producing strains bohrium.com | Demonstrated potential antibacterial activity bohrium.com |

| N-alkylated 3,6-dihalogenocarbazoles | Candida albicans, Candida glabrata nih.gov | Minimal Fungicidal Concentration (MFC) of 8.5 - 25 µM nih.gov |

Antiviral Activity Investigations against Specific Viral Targets or Processes (e.g., HIV Integrase, Human Papillomaviruses)

Substituted 2,3,4,9-tetrahydro-1H-carbazoles have emerged as a class of potent antiviral agents, particularly against human papillomaviruses (HPV). nih.govmssm.edu Research has detailed the synthesis and structure-activity relationships (SAR) of a series of 1-aminotetrahydrocarbazoles that exhibit significant anti-HPV activity. nih.gov

SAR studies revealed that the substitution pattern on the tetrahydrocarbazole ring is crucial for antiviral potency. The presence of a lipophilic, electron-withdrawing substituent at the C6-position of the carbazole nucleus was found to enhance activity. nih.gov For example, the 6-bromo derivative (33) was identified as a highly active compound with an IC50 of 0.15 µM in an in vitro W12 antiviral assay. nih.gov Moving the bromine substituent from the C6-position to either C7 or C8 resulted in a twofold decrease in anti-HPV activity. nih.gov

Further optimization led to the synthesis of 6-chloro analogues, which aimed to reduce molecular weight and improve pharmacokinetic properties. nih.gov These 6-chloro compounds demonstrated very impressive anti-HPV activity, with some showing IC50 values in the low nanomolar range. nih.govnih.gov Specifically, the (R)-enantiomer of a 2-fluorosubstituted benzamide (B126) derivative (37) and a 2-pyridinylamide derivative (38) displayed IC50 values of 0.008 µM and 0.005 µM, respectively. nih.gov

| Compound | Description | Anti-HPV Potency (IC50) | Cytotoxicity (CC50) |

|---|---|---|---|

| (1R)-6-bromo-N-[(1R)-1-phenylethyl]-2,3,4,9-tetrahydro-1H-carbazole-1-amine | 6-bromo derivative (33) | 0.15 µM nih.gov | 18.8 µM nih.gov |

| Compound 37 | (R)-enantiomer of a 6-chloro, 2-fluorosubstituted benzamide derivative | 0.008 µM nih.gov | 24 µM nih.gov |

| Compound 38 | (R)-enantiomer of a 6-chloro, 2-pyridinylamide derivative | 0.005 µM nih.gov | 16 µM nih.gov |

Anti-Prion Activity Research in Cell-Based Models

The therapeutic potential of tetrahydrocarbazole derivatives in prion diseases has been an area of active investigation. Research in cell-based models has demonstrated that the tricyclic core of these compounds is a critical determinant of their anti-prion activity. nih.govnih.gov Structure-activity relationship (SAR) studies have further elucidated the key molecular features necessary for this biological effect.

A notable lead compound in this class is GJP14, chemically identified as 2,3,4,9-Tetrahydro-9-[2-hydroxy-3-(1-piperidinyl)propyl]-6-methyl-1H-carbazol-1-one. nih.govnih.gov In cellular assays using GT+FK cells, which are mouse neuronal cells (GT1-7) persistently infected with a mouse-adapted Gerstmann-Sträussler-Scheinker syndrome agent (Fukuoka-1 strain), GJP14 demonstrated the ability to inhibit the accumulation of the scrapie prion protein (PrPSc) with a half-maximal inhibitory concentration (IC50) of 8.54 μM. nih.gov

Further research into analogues of GJP14 has revealed that specific substitutions can significantly enhance anti-prion potency. The fundamental requirements for activity include the tricyclic aromatic ring, a hydroxyl group at the 2-position, and an amino group at the 3-position of the N-propyl side chain. nih.govnih.gov A particularly effective modification was the introduction of an N-ortho-halobenzyl group. nih.gov One of the most promising analogues, which incorporates an o-fluorobenzyl group linked to a secondary amine, exhibited an IC50 of 1.11 μM against PrPres in GT1-7 cells infected with the FK-1 strain. nih.gov This compound was found to be eight times more potent than the original lead compound, GJP14. nih.gov

Bifunctional carbazole derivatives have also been designed as fluorescent analogues of GN8, a pharmacological chaperone known to stabilize the native conformation of the cellular prion protein (PrPC) and prevent its conversion to the pathogenic PrPSc isoform. unibo.it One such derivative, 2a, displayed a dose-dependent anti-prion activity with a half-maximal effective concentration (EC50) of 7.4 μM in RML-infected ScGT1 cells, a potency comparable to that of GN8 (EC50 = 7.8 μM). unibo.it

| Compound/Analogue | Cell Line | Prion Strain | Activity Metric | Value |

| GJP14 | GT+FK | Fukuoka-1 | IC50 | 8.54 μM |

| o-fluorobenzyl analogue | GT1-7 | FK-1 | IC50 | 1.11 μM |

| Bifunctional carbazole 2a | ScGT1 | RML | EC50 | 7.4 μM |

| GN8 (Reference) | ScGT1 | RML | EC50 | 7.8 μM |

Neuroprotective Potential in in vitro or Animal Models of Neurodegeneration

The neuroprotective properties of carbazole and its derivatives have been explored in various preclinical models of neurodegenerative diseases, demonstrating their potential to protect mature neurons. nih.govnih.gov These compounds have shown efficacy in models of both Parkinson's disease and traumatic brain injury, primarily through mechanisms such as reducing oxidative stress and inhibiting apoptosis. nih.govnih.gov

A significant advancement in this area is the discovery of the aminopropyl carbazole P7C3 and its analogues. nih.govnih.gov In a mouse model of Parkinson's disease, P7C3 was found to block the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-mediated cell death of dopaminergic neurons in the substantia nigra. nih.govresearchgate.net An analogue of P7C3, designated P7C3A20, exhibited even greater potency and efficacy in preventing neuronal cell death in the same model. nih.govresearchgate.net The neuroprotective effects of these compounds were also observed in a Caenorhabditis elegans model of Parkinson's disease, where they blocked 1-methyl-4-phenylpyridinium (MPP+)-mediated death of dopaminergic neurons. nih.govresearchgate.net

The mechanism of neuroprotection is believed to be linked to the inhibition of apoptosis and the reduction of oxidative stress. nih.gov Studies on fluorinated tetrahydrocarbazole derivatives have indicated their strong antioxidant and antiradical activities. researchgate.net These compounds have been shown to act as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the oxidative deamination of biogenic amines, which can contribute to oxidative stress in the brain. researchgate.net

| Compound/Analogue | Model | Neuroprotective Effect |

| P7C3 | MPTP mouse model of Parkinson's disease | Blocks death of dopaminergic neurons |

| P7C3A20 | MPTP mouse model of Parkinson's disease | Blocks death of dopaminergic neurons with higher potency than P7C3 |

| P7C3 / P7C3A20 | C. elegans model of Parkinson's disease | Blocks MPP+-mediated death of dopaminergic neurons |

| Fluorinated tetrahydrocarbazoles | in vitro | Exhibit antioxidant and MAO-B inhibitory activity |

Modulation of Cellular Signaling Pathways and Receptors (e.g., CRTH2 Receptor Antagonism)

Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been identified as potent antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). google.comwipo.int CRTH2 is a G-protein-coupled receptor for prostaglandin (B15479496) D2 (PGD2), a key mediator in allergic and inflammatory responses. google.comnih.gov By blocking the interaction of PGD2 with this receptor, these compounds can inhibit the migration and activation of Th2 cells, eosinophils, and basophils, which are crucial cellular players in allergic inflammation. google.comnih.gov

The development of tetrahydrocarbazole-based CRTH2 antagonists represents a targeted approach to modulating specific signaling pathways involved in immune disorders. The antagonism of the CRTH2 receptor by these compounds has been shown to attenuate asthma pathology in mouse models of eosinophilic airway inflammation. nih.gov This suggests a direct link between the molecular action of these compounds and a physiological response.

The general structure of these antagonists often involves a tetrahydrocarbazole core, with various substitutions to optimize potency and pharmacokinetic properties. The patent literature describes numerous specific derivatives, including those with fluorine substitutions, designed for this purpose. google.com For example, Ramatroban, which has a (3R)-3-(4-fluorobenzene-sulfonamido)-1,2,3,4-tetrahydrocarbazole-9-propionic acid structure, has been investigated for the treatment of allergic diseases due to its CRTH2 antagonistic activity. google.com

| Receptor | Ligand | Action of Tetrahydrocarbazole Analogues | Therapeutic Implication |

| CRTH2 (DP2) | Prostaglandin D2 (PGD2) | Antagonism | Treatment of allergic and inflammatory diseases |

In Vitro Cytotoxicity and Antiproliferative Activity in Cancer Cell Lines (mechanistic studies, e.g., apoptosis induction, cell proliferation inhibition)

The tetrahydrocarbazole scaffold is a recognized pharmacophore in the development of anticancer agents, with numerous derivatives exhibiting significant cytotoxic and antiproliferative effects against a variety of cancer cell lines. nih.govplos.org Mechanistic studies have revealed that these compounds can induce cancer cell death through the activation of apoptotic pathways and inhibit tumor growth by arresting the cell cycle. nih.govnih.gov

One area of focus has been on lung cancer. A novel carbazole compound, (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (B7821955) (ECAP), was shown to induce cytotoxicity in A549 lung cancer cells. nih.govplos.org The mechanism of action for ECAP involves the induction of p53-mediated apoptosis. nih.govplos.org This is achieved through a significant reduction in the expression of antioxidant defense proteins and anti-apoptotic proteins like Bcl-2, leading to an increase in reactive oxygen species (ROS) production, DNA damage, and the upregulation of the pro-apoptotic protein Bax and subsequent caspase activation. nih.govplos.org

The antiproliferative activity of tetrahydrocarbazole derivatives has also been evaluated against other cancer cell lines, including murine leukemia L1210 and human colon carcinoma HT29 and HCT116. nih.gov Some of these compounds have been found to inhibit Checkpoint 1 kinase (Chk1), a crucial regulator of the cell cycle, thereby providing a mechanism for their antiproliferative effects. nih.gov The cytotoxic potential of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values, which can vary depending on the specific derivative and the cancer cell line being tested. For instance, certain pyrimidine (B1678525) derivatives incorporating a carbazole moiety have shown potent cytotoxicity against breast cancer cell lines like MDA-MB-231 and MCF-7, with IC50 values in the micromolar range. ekb.eg

| Compound/Analogue Class | Cancer Cell Line(s) | Mechanism of Action |

| (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (ECAP) | A549 (Lung Cancer) | p53-mediated apoptosis, ROS production, DNA damage, Bax upregulation, Caspase activation |

| Pyrrolo[3,4-a]carbazole-1,3-diones | L1210 (Murine Leukemia), HT29, HCT116 (Human Colon Carcinoma) | Chk1 inhibition |

| Pyrimidine-carbazole derivatives | MDA-MB-231, MCF-7 (Breast Cancer) | Cytotoxicity |

Structure Activity Relationship Sar Studies of 8 Fluoro 2,3,4,9 Tetrahydro 1h Carbazol 1 One Derivatives

Impact of Substitutions on the Fluorinated A-Ring on Biological Activity

The A-ring of the 8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one scaffold, bearing the distinctive fluorine atom, plays a pivotal role in modulating the electronic properties and metabolic stability of the molecule. The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. The high electronegativity of fluorine can influence the acidity of the N-H proton at the 9-position and modulate the electron density of the aromatic system, thereby affecting interactions with biological targets.

Further substitutions on the fluorinated A-ring can fine-tune the biological activity. The position and nature of these substituents are critical. For instance, the introduction of additional electron-withdrawing or electron-donating groups can alter the molecule's dipole moment and its ability to participate in hydrogen bonding or π-π stacking interactions with receptor sites. While specific SAR data for a broad range of A-ring substituted this compound derivatives is limited in publicly available literature, general principles suggest that the size, electronics, and hydrogen-bonding potential of the substituents would significantly impact target affinity and selectivity.

| Substitution on A-Ring | Position | Observed/Expected Impact on Biological Activity |

| Fluorine (parent) | C-8 | Enhances metabolic stability and modulates electronic properties. |

| Additional Halogens | C-5, C-6, C-7 | Expected to increase lipophilicity and potentially enhance binding through halogen bonding. |

| Alkyl groups | C-5, C-6, C-7 | May improve potency through favorable van der Waals interactions, but bulky groups could introduce steric hindrance. |

| Hydroxyl/Alkoxy groups | C-5, C-6, C-7 | Can act as hydrogen bond donors or acceptors, potentially improving target engagement. |

Role of the Ketone Moiety at C-1 and its Modifications on Biological Activity

The ketone group at the C-1 position is a key functional feature of the this compound scaffold. Its presence introduces a polar, hydrogen bond-accepting group, which is often crucial for anchoring the ligand within the binding pocket of a biological target. The carbonyl oxygen can form strong hydrogen bonds with amino acid residues such as arginine, lysine, or asparagine, contributing significantly to the binding affinity.

Modifications of the C-1 ketone have been explored to probe the SAR and optimize activity. Reduction of the ketone to a hydroxyl group introduces a hydrogen bond donor, which could lead to a different binding orientation and potentially altered selectivity. Conversion to an oxime or hydrazone can introduce additional points for interaction and modify the electronic nature of the A/B ring junction. Complete removal of the carbonyl group would drastically alter the molecule's polarity and hydrogen bonding capacity, likely leading to a significant loss of activity if this interaction is critical for target binding.

| Modification at C-1 | Resulting Functional Group | Potential Impact on Biological Activity |

| Reduction | Hydroxyl | Introduces a hydrogen bond donor, potentially altering selectivity. |

| Oximation | Oxime | Increases size and introduces hydrogen bond donor/acceptor capabilities. |

| Hydrazone formation | Hydrazone | Allows for the introduction of diverse substituents. |

| Removal of Carbonyl | Methylene | Loss of key hydrogen bond acceptor, likely reducing affinity. |

Influence of Substituents on the Saturated B-Ring of the Tetrahydrocarbazole Scaffold

For example, the introduction of small alkyl groups at the C-2, C-3, or C-4 positions can explore hydrophobic pockets within the binding site. Conversely, the placement of polar groups like hydroxyl or amino functions could establish new hydrogen bonding interactions. The conformational rigidity of the B-ring can be modulated by introducing gem-dimethyl groups or by forming spirocyclic systems, which can lock the molecule into a more favorable bioactive conformation and potentially increase potency and selectivity.

| Substitution on B-Ring | Position | Potential Effect on Biological Activity |

| Small Alkyl (e.g., Methyl) | C-2, C-3, C-4 | Probes hydrophobic pockets; stereochemistry is critical. |

| Polar (e.g., Hydroxyl) | C-2, C-3, C-4 | Can form new hydrogen bonds; may affect membrane permeability. |

| Gem-dimethyl | C-2, C-3, C-4 | Restricts conformational flexibility, potentially increasing affinity. |

Significance of the Nitrogen Atom at N-9 and its Derivatization on Target Engagement

The nitrogen atom at the N-9 position of the carbazole (B46965) ring is a crucial site for derivatization, offering a convenient handle to modulate the physicochemical properties and biological activity of the entire molecule. The N-H proton can act as a hydrogen bond donor, and its acidity is influenced by substituents on the aromatic rings.

Derivatization at N-9 allows for the introduction of a wide variety of substituents that can extend into different regions of the target's binding pocket. Alkylation, arylation, or acylation at this position can significantly impact potency and selectivity. For instance, introducing a basic amine-containing side chain can improve solubility and allow for salt formation, while appending a bulky aromatic group can lead to additional π-π stacking interactions. Studies on related tetrahydrocarbazole analogs have shown that derivatives bearing an N-ortho-halobenzyl group exhibited improved activity in certain contexts.

| N-9 Derivatization | Type of Substituent | Impact on Target Engagement |

| Alkylation | Small alkyl chains | Increases lipophilicity. |

| Arylation | Phenyl, substituted phenyl | Can introduce π-stacking interactions. |

| Acylation | Acetyl, benzoyl | Modulates electronic properties and introduces a hydrogen bond acceptor. |

| Propylamino side chains | e.g., 2-hydroxy-3-(piperidin-1-yl)propyl | Can introduce key interactions and improve pharmacokinetic properties. |

Stereochemical Requirements for Enhanced Potency and Selectivity

The presence of stereocenters, particularly on the saturated B-ring, introduces the possibility of stereoisomers with distinct biological activities. The three-dimensional arrangement of atoms is critical for the precise fit of a ligand into a chiral biological target like a receptor or enzyme. It is a well-established principle in medicinal chemistry that enantiomers can exhibit significantly different potency, efficacy, and even toxicity profiles. longdom.org

For derivatives of this compound with substituents on the B-ring, the absolute configuration (R or S) at each chiral center will dictate the spatial orientation of the substituent. One enantiomer may position a key interacting group optimally for binding, leading to high affinity, while the other enantiomer may cause a steric clash or fail to make crucial contacts, resulting in lower or no activity. Therefore, stereoselective synthesis and the evaluation of individual enantiomers are essential steps in the optimization of these compounds to achieve enhanced potency and selectivity.

Physicochemical Descriptors (e.g., LogP, TPSA) and their Correlation with Biological Activity

LogP , a measure of lipophilicity, is crucial for membrane permeability. For this compound derivatives, an optimal LogP range is generally sought. While a certain degree of lipophilicity is required to cross cell membranes, excessively high LogP values can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.

TPSA , the sum of the surfaces of polar atoms in a molecule, is a good predictor of hydrogen bonding potential and permeability. A lower TPSA is generally associated with better cell membrane penetration, including crossing the blood-brain barrier. The strategic modification of the this compound scaffold, such as the introduction or removal of polar functional groups, will directly impact the TPSA and, consequently, the pharmacokinetic profile of the derivatives. A careful balance between LogP and TPSA is therefore essential in the design of new analogs with improved biological activity.

| Compound Series | LogP Range | TPSA (Ų) Range | Correlation with Biological Activity |

| Hypothetical Tetrahydrocarbazole Derivatives | 2.0 - 4.5 | 40 - 90 | An optimal balance is required; high LogP may improve potency but can negatively affect solubility and safety. TPSA is critical for cell permeability and target interaction. |

Design, Synthesis, and Evaluation of Novel 8 Fluoro 2,3,4,9 Tetrahydro 1h Carbazol 1 One Analogues and Hybrid Compounds

Rational Design Strategies for Optimizing Biological Activities and Selectivity

The rational design of analogues of 8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one is a multifaceted process aimed at enhancing biological activity and selectivity. A key strategy involves leveraging structure-activity relationships (SAR) to guide molecular modifications. The introduction of a fluorine atom at the 8-position is itself a strategic choice, as fluorine's unique properties, such as high electronegativity and small size, can significantly influence a molecule's biological behavior. nih.gov Fluorine substitution can alter metabolic stability, binding affinity, and membrane permeability. youtube.com

Computational methods, including molecular docking and pharmacophore modeling, are instrumental in predicting the binding interactions of designed analogues with their biological targets. nih.gov These in silico techniques allow for the screening of virtual libraries of compounds and the prioritization of candidates for synthesis, thereby streamlining the drug discovery process.

The table below outlines potential rational design strategies for modifying the this compound scaffold and the anticipated impact on biological activity.

| Modification Strategy | Rationale | Potential Impact on Biological Activity |

| Substitution at N9-position | To explore interactions with specific receptor pockets and modulate lipophilicity. | Altered target binding affinity and pharmacokinetic properties. |

| Introduction of diverse functional groups at C2, C3, and C4 positions | To probe the surrounding binding site for additional interactions. | Enhanced potency and selectivity. |

| Modification of the aromatic ring system | To fine-tune electronic properties and metabolic stability. | Improved metabolic profile and target engagement. |

| Bioisosteric replacement of the ketone at C1 | To explore alternative hydrogen bonding patterns and reduce potential metabolic liabilities. | Modified target interactions and improved safety profile. |

Synthesis of Conformationally Constrained Analogues and Atropisomers

The synthesis of conformationally constrained analogues is a powerful strategy to lock the molecule into a bioactive conformation, which can lead to increased potency and selectivity. nih.gov For the this compound scaffold, this can be achieved by introducing rigid structural elements or by forming cyclic structures through the linkage of different positions on the carbazole (B46965) core. nih.gov These modifications reduce the molecule's flexibility, thereby minimizing the entropic penalty upon binding to its target.

Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, is another intriguing aspect of drug design. In the context of carbazole derivatives, hindered rotation between the carbazole core and a bulky substituent could lead to stable atropisomers. researchgate.net These stereoisomers can exhibit different biological activities and pharmacokinetic profiles, offering an opportunity for developing highly selective therapeutic agents. The synthesis of atropisomeric compounds often requires specialized asymmetric synthesis techniques to obtain enantiomerically pure forms.

The synthesis of the parent compound, 8-fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one, can be achieved through a palladium-catalyzed intramolecular cyclization of 3-[(2-fluorophenyl)amino]-2-cyclohexen-1-one. prepchem.com This synthetic route can be adapted to introduce conformational constraints or bulky groups that induce atropisomerism.

The following table presents hypothetical examples of conformationally constrained analogues and the synthetic strategies that could be employed.

| Analogue Type | Synthetic Strategy | Potential Advantage |

| Bridged Carbazole | Intramolecular cyclization of a difunctionalized precursor. | Increased rigidity and target selectivity. |

| Spirocyclic Carbazole | Spiroannulation reaction at the C2 or C4 position. | Novel three-dimensional scaffold with defined stereochemistry. |

| Atropisomeric Biaryl Carbazole | Suzuki or other cross-coupling reactions with a sterically hindered aryl group. | Enantioselective targeting of biological macromolecules. |

Development of Hybrid Molecules Incorporating Other Pharmacophores for Multi-Target Approaches

Complex diseases often involve multiple biological pathways, making multi-target drugs an attractive therapeutic strategy. nih.govfrontiersin.org The development of hybrid molecules, where the this compound scaffold is covalently linked to another pharmacophore, aims to create a single chemical entity that can modulate multiple targets simultaneously. springernature.com This approach can lead to enhanced efficacy, reduced drug resistance, and a better safety profile compared to combination therapies.

Recent research has explored the synthesis of carbazole derivatives linked to other heterocyclic systems, such as 1,2,3-triazoles, to create potent anticancer agents. rsc.org The synthesis of such hybrid molecules often involves multi-step reaction sequences, including click chemistry or amide bond formation, to connect the different pharmacophoric units.

The table below provides examples of potential hybrid molecules based on the this compound scaffold.

| Hybrid Molecule Concept | Second Pharmacophore | Potential Therapeutic Target | Synthetic Linkage Strategy |

| Carbazole-Kinase Inhibitor | A pharmacophore known to inhibit a specific kinase (e.g., EGFR, VEGFR). | Cancer | Amide or ether linkage |

| Carbazole-Antimicrobial Agent | A moiety with known antibacterial or antifungal activity. | Infectious Diseases | Triazole linkage via click chemistry |

| Carbazole-Neurotransmitter Receptor Modulator | A pharmacophore targeting a specific neurotransmitter receptor. | Neurological Disorders | Alkyl chain linker |

Prodrug Strategies for Improved Pharmacokinetic Properties in Preclinical Research

Prodrugs are inactive or less active derivatives of a parent drug that are converted to the active form in the body through enzymatic or chemical transformation. nih.gov The prodrug approach is a valuable tool for overcoming undesirable pharmacokinetic properties of a drug candidate, such as poor solubility, low bioavailability, and rapid metabolism. mdpi.comresearchgate.net

For this compound, a prodrug strategy could be employed to enhance its oral absorption or to achieve targeted delivery to a specific tissue. For example, the ketone at the C1 position could be modified to form a more water-soluble ester or phosphate (B84403) group, which would be cleaved in vivo to release the active parent drug. nih.gov Similarly, attaching a promoiety that is recognized by specific enzymes or transporters can facilitate targeted drug delivery.

The design and synthesis of prodrugs require careful consideration of the linker's stability and the rate of conversion to the active drug. preprints.org A successful prodrug should be stable in the gastrointestinal tract and systemic circulation but readily cleaved at the desired site of action. A fluorinated prodrug strategy has been shown to enhance the therapeutic index of certain drugs by improving intracellular protein interactions. nih.gov

The following table outlines potential prodrug strategies for this compound.

| Prodrug Type | Promoieity | Activation Mechanism | Potential Pharmacokinetic Improvement |

| Ester Prodrug | Carboxylic acid ester at the C1-hydroxyl (after reduction of the ketone). | Esterase-mediated hydrolysis. | Improved aqueous solubility and oral bioavailability. |

| Phosphate Prodrug | Phosphate ester at the C1-hydroxyl. | Alkaline phosphatase-mediated cleavage. | Enhanced water solubility for parenteral administration. |

| Carbamate Prodrug | Carbamate at the N9-position. | Enzymatic or chemical hydrolysis. | Modified release profile and protection from premature metabolism. |

| Amino Acid Prodrug | Amino acid conjugated to the carbazole core. | Peptidase-mediated cleavage. | Targeted delivery via amino acid transporters. |

Research Applications of 8 Fluoro 2,3,4,9 Tetrahydro 1h Carbazol 1 One in Chemical Biology

Development as Chemical Probes for Biological Target Identification and Validation

The inherent fluorescence of many 1-keto-tetrahydrocarbazole derivatives makes them attractive candidates for the development of chemical probes. nih.gov These probes are instrumental in biochemical and biophysical research for identifying and validating novel biological targets. nih.gov A chemical probe is a small molecule that can interact with a specific protein or other biomolecule, allowing researchers to study its function in a cellular context.

Table 1: Key Considerations in the Development of Tetrahydrocarbazole-Based Chemical Probes

| Feature | Description | Relevance of 8-Fluoro Substitution |

| Fluorescence | The intrinsic ability to emit light upon excitation, enabling detection and imaging. | The fluorine atom can alter the electron density of the aromatic system, potentially enhancing fluorescence intensity and quantum yield. |

| Target Affinity and Selectivity | The ability to bind strongly and specifically to the biological target of interest. | Fluorine substitution can influence binding affinity through various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, potentially improving selectivity. |

| Cell Permeability | The capacity to cross cell membranes to reach intracellular targets. | The lipophilicity introduced by the fluorine atom can affect the molecule's ability to passively diffuse across cellular membranes. |

| Photostability | Resistance to degradation upon exposure to light, ensuring signal stability during imaging experiments. | The strong carbon-fluorine bond can enhance the overall stability of the molecule, leading to improved photostability. |

Use as a Scaffold for Exploring Novel Pharmacological Space and Drug Discovery Leads

The tetrahydrocarbazole core is a privileged scaffold in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. This scaffold provides a rigid, three-dimensional structure that can be readily functionalized at multiple positions, allowing for the systematic exploration of chemical space to identify novel drug candidates.

Numerous derivatives of the tetrahydrocarbazole skeleton have been synthesized and evaluated for a wide range of biological activities, including anticancer and anti-prion properties. mdpi.comnih.gov For instance, derivatives of 2,3,4,9-tetrahydro-1H-carbazol-1-one have been investigated as potential agents against prion diseases. nih.gov In these studies, modifications to the core structure, including substitutions on the aromatic ring and the nitrogen atom, have led to the identification of compounds with improved potency. nih.gov

The introduction of a fluorine atom at the 8-position of the tetrahydrocarbazol-1-one scaffold can significantly impact its pharmacological properties. Fluorine is a bioisostere of a hydrogen atom but possesses unique electronic properties, including high electronegativity. This can alter the molecule's acidity, basicity, and metabolic stability, often leading to improved pharmacokinetic profiles.

Table 2: Examples of Pharmacological Activities of Tetrahydrocarbazole Derivatives

| Derivative Class | Target/Activity | Key Structural Features | Reference |

| 9-Substituted Tetrahydrocarbazol-1-ones | Anti-prion activity | Tricyclic aromatic ring, N-propyl group with hydroxyl and amino functionalities. | nih.gov |

| 1-Substituted and 1,9-Disubstituted Tetrahydrocarbazoles | Potential anticancer agents | Modifications at the 1 and 9 positions of the carbazole (B46965) ring system. | mdpi.com |

While specific drug discovery programs centered on 8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one are not extensively documented, its structural similarity to other biologically active carbazoles suggests its potential as a starting point for the development of new therapeutic agents.

Contributions to Understanding Disease Mechanisms in Preclinical Models

The use of small molecules derived from the tetrahydrocarbazole scaffold in preclinical models has provided valuable insights into various disease mechanisms. By selectively modulating the activity of specific biological targets, these compounds can help to elucidate the complex signaling pathways involved in disease progression.

For example, the evaluation of tetrahydrocarbazole derivatives in cellular models of prion diseases has helped to identify key structural requirements for anti-prion activity. nih.gov These studies have shown that the tricyclic aromatic ring system is a crucial feature for activity, and that specific substitutions on the N-propyl side chain can enhance potency. nih.gov Such structure-activity relationship (SAR) data is vital for understanding how these molecules interact with their biological targets and for the rational design of more effective therapeutic agents.

Although preclinical studies specifically employing this compound are not prominent in the available literature, the broader research on related analogs underscores the potential of this class of compounds to contribute to our understanding of disease biology. The unique properties conferred by the fluorine substituent could lead to derivatives with altered target selectivity or improved in vivo efficacy, making them valuable tools for dissecting disease pathways in animal models.

Table 3: Potential Applications of Fluorinated Tetrahydrocarbazoles in Preclinical Research

| Research Area | Potential Contribution | Rationale for Fluorine Substitution |

| Neurodegenerative Diseases | Elucidation of prion propagation mechanisms or other protein aggregation pathways. | Improved blood-brain barrier penetration and metabolic stability, allowing for effective central nervous system targeting. |

| Oncology | Investigation of signaling pathways involved in cancer cell proliferation and survival. | Enhanced binding affinity to target kinases or other cancer-related proteins, leading to more potent and selective inhibition. |

| Infectious Diseases | Understanding mechanisms of microbial pathogenesis. | Increased potency against bacterial or fungal targets, potentially overcoming drug resistance mechanisms. |

Future Perspectives and Emerging Research Avenues for 8 Fluoro 2,3,4,9 Tetrahydro 1h Carbazol 1 One

Exploration of New Biological Targets and Pathways for Therapeutic Intervention

The carbazole (B46965) nucleus is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic effects. ijrpc.com Future investigations into 8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one could unveil novel therapeutic applications by exploring a diverse array of biological targets and signaling pathways. The presence of the fluorine atom can significantly influence the compound's interaction with target proteins, potentially leading to enhanced potency and selectivity. nih.gov

Emerging research could focus on the following areas:

Oncology: Carbazole derivatives have shown promise as anticancer agents by targeting various mechanisms, including telomerase inhibition and targeting signaling pathways like MAPK and AKT. nih.govmostwiedzy.pl Future studies could assess the efficacy of this compound and its derivatives against a panel of cancer cell lines and explore their mechanism of action.

Neurodegenerative Diseases: Given that some carbazole derivatives exhibit neuroprotective properties, investigating the potential of this fluorinated analog in models of Alzheimer's or Parkinson's disease could be a fruitful avenue.

Infectious Diseases: The antibacterial activity of fluorinated carbazoles has been documented. bohrium.com Screening this compound against a broad spectrum of bacterial and fungal pathogens, including drug-resistant strains, could lead to the discovery of new anti-infective agents.

Inflammatory Disorders: The anti-inflammatory potential of carbazole compounds suggests that this fluorinated derivative could be investigated for its ability to modulate inflammatory pathways, offering potential treatments for chronic inflammatory diseases.

A systematic approach to exploring these targets would involve a combination of in vitro assays, cellular models, and eventually in vivo studies to validate the therapeutic potential.

Integration with Advanced High-Throughput Screening Methodologies for Lead Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify promising lead compounds. drugtargetreview.comjapsonline.com Integrating this compound and its derivatives into HTS campaigns can accelerate the discovery of novel bioactive molecules.

Future directions in this area include:

Target-Based Screening: Utilizing HTS to screen a library of derivatives against specific, well-validated biological targets, such as kinases, proteases, or G-protein coupled receptors, can efficiently identify potent and selective inhibitors or modulators. drugtargetreview.com

Phenotypic Screening: This approach involves screening compounds in cell-based or whole-organism models to identify molecules that produce a desired phenotypic change, without a priori knowledge of the specific target. nih.gov This can uncover novel mechanisms of action and first-in-class therapeutics.

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to extract multiparametric data from cellular assays. Applying HCS to screen derivatives of this compound can provide detailed insights into their effects on cellular morphology, protein localization, and other complex cellular processes.

Computational and Virtual Screening: High-throughput computational screening (HTCS) leverages algorithms and molecular simulations to virtually screen vast chemical spaces, significantly accelerating the initial stages of drug discovery. nih.gov

The data generated from these HTS campaigns will be instrumental in establishing structure-activity relationships (SAR) and guiding the optimization of lead compounds.

| Screening Method | Description | Potential Application for this compound |

| Target-Based Screening | Screening against a specific, purified biological target (e.g., an enzyme). drugtargetreview.com | Identification of potent inhibitors of cancer-related kinases or enzymes involved in neurodegeneration. |

| Phenotypic Screening | Screening in a complex biological system (e.g., cells or whole organisms) to identify a desired change in phenotype. nih.gov | Discovery of compounds that reverse a disease phenotype in a cellular model of a specific disease. |

| High-Content Screening | Automated microscopy and image analysis to measure multiple cellular parameters. | Detailed characterization of the cellular effects of derivatives, such as induction of apoptosis or inhibition of cell migration. |

| Virtual Screening | Computational methods to predict the binding of compounds to a target. nih.gov | In silico screening of a virtual library of derivatives to prioritize compounds for synthesis and biological testing. |

Development of Advanced Synthetic Methodologies for Accessing Complex Derivatives

To fully explore the therapeutic and material science potential of this compound, the development of efficient and versatile synthetic methodologies is crucial. These methods should allow for the facile introduction of a wide range of functional groups at various positions of the carbazole core, enabling the generation of diverse chemical libraries for screening and optimization.

Emerging synthetic strategies that could be applied include:

Domino and Cascade Reactions: These one-pot reactions allow for the construction of complex molecular architectures from simple starting materials in a highly efficient manner, reducing the number of synthetic steps and purification procedures. rsc.orgnih.govbeilstein-archives.org

C-H Functionalization: The direct functionalization of carbon-hydrogen bonds is a powerful tool for streamlining the synthesis of complex molecules. Applying C-H activation strategies to the carbazole scaffold would provide a direct route to novel derivatives. nih.gov

Asymmetric Catalysis: The development of enantioselective synthetic routes is critical for producing single-enantiomer drugs, which often exhibit improved efficacy and safety profiles. Asymmetric relay catalysis using gold complexes and chiral Brønsted acids has been used to construct functionalized tetrahydrocarbazoles. acs.org

Photoredox Catalysis: This strategy utilizes visible light to initiate chemical transformations, offering mild and selective methods for the synthesis of complex organic molecules.

These advanced synthetic methods will be instrumental in building a comprehensive library of this compound derivatives for biological evaluation and materials science applications.

Application in Bioconjugation and Bioorthogonal Chemistry for Probe Development

The development of chemical probes is essential for studying biological processes in their native environment. The carbazole scaffold, with its inherent fluorescence properties, is an attractive starting point for the design of such probes. mdpi.com this compound could serve as a core structure for the development of novel probes for bioimaging and diagnostics.

Future research in this area could involve:

Fluorescent Probes: By attaching specific recognition motifs (e.g., ligands for a particular receptor or enzyme substrate), derivatives of this compound could be transformed into fluorescent probes for imaging specific biological targets or processes within living cells. The development of a carbazole-based fluorescent sensor for copper ions is an example of such an application. nih.gov

Bioconjugation: The synthesis of derivatives bearing reactive handles (e.g., alkynes, azides, or activated esters) would allow for their conjugation to biomolecules such as proteins or nucleic acids. These bioconjugates could be used for a variety of applications, including targeted drug delivery and proteomics. A study on carbazole-coumarin-fused heterocycles for phototriggered drug delivery highlights the potential in this area. nih.gov

Photoaffinity Labeling: The development of photoactivatable derivatives could enable the identification of the direct binding partners of bioactive compounds within a complex biological system, providing valuable insights into their mechanism of action.

The unique photophysical properties of the fluorinated carbazole core could lead to the development of next-generation chemical probes with enhanced sensitivity and specificity.

Role in Advanced Materials Science Research

Carbazole-based materials have garnered significant attention in the field of organic electronics due to their excellent charge-transporting properties, high thermal stability, and tunable electronic structure. mdpi.comresearcher.life The introduction of a fluorine atom in this compound can further modulate these properties, making it a promising candidate for various materials science applications.

Potential research avenues include:

Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely used as host materials and emitters in OLEDs. magtech.com.cn The fluorine substituent can influence the energy levels of the frontier molecular orbitals, potentially leading to improved device efficiency and color purity.

Organic Photovoltaics (OPVs): Carbazole-based polymers and small molecules are utilized as donor materials in organic solar cells. mdpi.com The electron-withdrawing nature of fluorine could be exploited to fine-tune the electronic properties of the material for optimal performance in photovoltaic devices.

Organic Field-Effect Transistors (OFETs): The charge-transporting properties of carbazole derivatives make them suitable for use as the active layer in OFETs. The impact of fluorination on the molecular packing and charge mobility could be a key area of investigation.

Sensors: The fluorescent properties of carbazoles can be harnessed for the development of chemical sensors. mdpi.com Derivatives of this compound could be designed to exhibit changes in their fluorescence upon binding to specific analytes.

The exploration of this compound in these areas could lead to the development of novel, high-performance organic electronic devices and sensors.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one to achieve high yield and purity?

Synthesis optimization requires precise control of reaction parameters such as temperature (typically 60–80°C for carbazolone derivatives), pH (neutral to slightly acidic conditions), and reaction time (monitored via TLC/HPLC). Multi-step protocols involving cyclization and fluorination should prioritize inert atmospheres (e.g., nitrogen) to prevent side reactions. Purification via column chromatography or recrystallization, followed by HPLC analysis (>95% purity), is critical .

Basic: How can NMR and HPLC be effectively utilized to characterize this compound and its derivatives?

- ¹H/¹³C NMR : Assign peaks using DEPT and HSQC experiments to confirm the fluorine substituent’s position (e.g., fluorine-induced deshielding in adjacent protons).

- HPLC : Use a C18 column with a gradient elution (acetonitrile/water) to assess purity and resolve isomers. Retention time comparisons with known standards enhance accuracy .

Advanced: What advanced computational methods are recommended for predicting the reactivity of this compound in novel synthetic pathways?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G**) can model electrophilic substitution patterns at the carbazole core. Molecular docking studies predict interactions with biological targets (e.g., kinase enzymes), while COMSOL Multiphysics® aids in simulating reaction kinetics under varying flow conditions .

Advanced: How should researchers address contradictions in biological activity data observed for this compound across different studies?

Systematically evaluate variables:

- Assay conditions : pH, temperature, and solvent polarity (e.g., DMSO vs. aqueous buffers).

- Compound purity : Confirm via LC-MS to rule out degradation products.

- Target specificity : Use CRISPR-engineered cell lines to isolate off-target effects. Cross-validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Advanced: What methodological approaches are suitable for studying the interaction of this compound with biological macromolecules?

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) with immobilized proteins.

- Cryo-EM : Resolve structural changes in target enzymes (e.g., cytochrome P450).

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to infer binding modes .

Advanced: What are the best practices for designing multi-step synthetic routes to this compound derivatives with modified substituents?

- Retrosynthetic analysis : Prioritize late-stage fluorination (e.g., using Selectfluor®) to avoid side reactions.

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine intermediates.

- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., Grignard reactions) to enhance safety and scalability .

Advanced: How can factorial design be applied to optimize reaction parameters in the synthesis of this compound?

A 2³ factorial design can test three variables (temperature, catalyst loading, solvent ratio) at two levels (high/low). ANOVA analysis identifies significant factors (e.g., catalyst > temperature) and interactions. Response surface methodology (RSM) refines optimal conditions .

Basic: What strategies are recommended for scaling up the laboratory synthesis of this compound to pilot-scale production without compromising yield?

- Process intensification : Use microreactors for hazardous steps (e.g., nitration).

- Quality by Design (QbD) : Define critical quality attributes (CQAs) and design space via risk assessment (e.g., ICH Q8).

- In-line PAT tools : Implement FTIR for real-time monitoring of intermediate purity .

Advanced: How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

- Data validation : Cross-check with Cambridge Structural Database (CSD) entries.

- Twinned crystals : Apply SHELXL’s TWIN command to refine problematic datasets.

- Hirshfeld surface analysis : Visualize intermolecular interactions (e.g., C–H···F) to confirm packing motifs .

Advanced: What role does fluorine substitution play in modulating the electronic properties of this compound?

Fluorine’s electronegativity increases the carbazole core’s electron deficiency, altering:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.